1,2,4-Tribromonaphthalene
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Overview
Description
1,2,4-Tribromonaphthalene is a brominated derivative of naphthalene, an aromatic hydrocarbon This compound is characterized by the presence of three bromine atoms attached to the naphthalene ring at the 1, 2, and 4 positions
Preparation Methods
1,2,4-Tribromonaphthalene can be synthesized through the bromination of naphthalene. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature, and the product is purified through crystallization . Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent, which provides a more controlled and selective bromination process .
Chemical Reactions Analysis
1,2,4-Tribromonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form naphthoquinones using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of partially or fully de-brominated naphthalene derivatives.
Scientific Research Applications
1,2,4-Tribromonaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Brominated naphthalenes are studied for their potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 1,2,4-tribromonaphthalene involves its interaction with various molecular targets. The bromine atoms enhance the compound’s electrophilicity, making it reactive towards nucleophiles. This reactivity is exploited in organic synthesis to introduce bromine atoms into other molecules, thereby modifying their chemical properties .
Comparison with Similar Compounds
1,2,4-Tribromonaphthalene can be compared with other brominated naphthalenes such as 1,4,6-tribromonaphthalene and 1,3,5-tribromonaphthalene. While these compounds share similar bromination patterns, their reactivity and applications may differ due to the positions of the bromine atoms . For example, 1,4,6-tribromonaphthalene is often used in different synthetic routes compared to this compound .
Similar Compounds
- 1,4,6-Tribromonaphthalene
- 1,3,5-Tribromonaphthalene
- 2,4,6-Tribromophenol
These compounds exhibit unique properties and reactivities based on the positions of the bromine atoms, making them valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C10H5Br3 |
---|---|
Molecular Weight |
364.86 g/mol |
IUPAC Name |
1,2,4-tribromonaphthalene |
InChI |
InChI=1S/C10H5Br3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H |
InChI Key |
UPOYJEBBRHJJNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2Br)Br)Br |
Origin of Product |
United States |
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